Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone
Executive Summary: This document provides a comprehensive technical overview of 3'-Chloro-4'-hydroxyacetophenone, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and life sciences sectors. Identified by its CAS Number 2892-29-7, this compound's unique bifunctional nature, featuring both a phenolic hydroxyl group and a halogenated aromatic ring, makes it a valuable building block for more complex molecular architectures. This guide details its chemical and physical properties, provides an established synthesis protocol, discusses its potential applications in drug discovery, outlines analytical methods for quality control, and summarizes critical safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with actionable, field-proven insights into the effective use of this versatile reagent.
3'-Chloro-4'-hydroxyacetophenone, also known by its synonym 4-Acetyl-2-chlorophenol, is an organic compound that belongs to the class of substituted acetophenones. Its structure is characterized by an acetophenone core with a hydroxyl group at the 4'-position and a chlorine atom at the 3'-position. This substitution pattern is crucial for its reactivity and utility in organic synthesis.
The presence of chlorine, a halogen, significantly influences the electronic properties of the aromatic ring and can serve as a key element in modulating the biological activity of derivative compounds. Halogenated organic compounds are integral to medicinal chemistry, with a substantial number of FDA-approved drugs containing at least one chlorine atom.[1] The hydroxyl group provides a reactive site for etherification, esterification, or can act as a directing group in further electrophilic aromatic substitution reactions.
Quantitative data and key identifiers for 3'-Chloro-4'-hydroxyacetophenone are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2892-29-7 | [2][3][4] |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| Synonyms | 4-Acetyl-2-chlorophenol, 1-(3-Chloro-4-hydroxyphenyl)ethanone | [2] |
| Appearance | White to light yellow/orange powder or crystal | |
| Melting Point | 92-105 °C | [2] |
| Purity | Typically >95-98% | [2][3] |
| InChI Key | GMTSPBYBJKGPJF-UHFFFAOYSA-N | [2] |
Synthesis Protocol: Electrophilic Chlorination
A common and effective method for the preparation of 3'-Chloro-4'-hydroxyacetophenone is through the direct electrophilic chlorination of its precursor, p-hydroxyacetophenone.[5] This reaction leverages the activating, ortho-, para-directing effect of the hydroxyl group to guide the chlorine atom to the position ortho to it (the 3'-position).
The choice of solvent and temperature is critical for achieving high yield and selectivity. Methylene dichloride is an effective solvent as it is relatively inert to chlorine gas and readily dissolves the starting material.[5] Performing the reaction at a reduced temperature (e.g., in an ice bath) is a crucial experimental choice; it helps to control the exothermicity of the chlorination reaction and minimizes the formation of undesired dichlorinated by-products, thus ensuring a cleaner reaction profile and simplifying subsequent purification.
Step-by-Step Synthesis Methodology:
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Dissolution: Dissolve 0.31 mol (approx. 41.75 g) of p-hydroxyacetophenone in approximately 1.5 liters of methylene dichloride in a suitable reaction flask.[5]
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Purification of Starting Material (Optional but Recommended): For optimal results, the starting p-hydroxyacetophenone can be pre-purified by dissolving in hot methylene dichloride and filtering through a small pad of silica gel to remove polar impurities.[5]
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Cooling: Place the reaction flask in an ice bath to lower the temperature of the solution, preparing it for the introduction of the chlorinating agent.[5]
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Chlorination: Bubble chlorine gas (Cl₂) directly through the cooled solution. The reaction is typically rapid.[5]
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Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. The total bubbling time is often short, around 5 minutes.[5]
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Work-up: Upon completion, stop the chlorine gas flow and remove the solvent (methylene dichloride) under reduced pressure using a rotary evaporator.[5]
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Isolation: The resulting solid is the crude 3'-Chloro-4'-hydroxyacetophenone, which can be collected. This process typically yields the product in over 90% purity.[5] Further purification can be achieved by recrystallization if necessary.
Caption: Workflow for the synthesis of 3'-Chloro-4'-hydroxyacetophenone.
Applications in Research and Drug Development
3'-Chloro-4'-hydroxyacetophenone serves as a versatile intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is rooted in the strategic placement of its functional groups, which allow for a variety of subsequent chemical transformations.
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Pharmaceutical Intermediate: The core structure is a scaffold that can be elaborated upon to create novel compounds with potential therapeutic activities. For instance, related hydroxyacetophenones are precursors in the synthesis of antihistamines, antimicrobials, and antifungal agents.[6] The presence of the chlorine atom is particularly significant, as chlorination is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.[1]
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Scaffold for Biologically Active Molecules: The ketone and phenol moieties can be independently modified. The ketone can undergo reactions like reduction, reductive amination, or condensation to form chalcones and flavonoids, which are classes of compounds investigated for anti-cancer and antioxidant properties.[6] The phenolic hydroxyl group can be alkylated or acylated to produce a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Role as a versatile chemical building block in synthesis.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and quality of 3'-Chloro-4'-hydroxyacetophenone is paramount for its use in research and manufacturing. A multi-technique approach is standard for comprehensive characterization. Chemical suppliers often provide documentation from techniques such as NMR, HPLC, and LC-MS to validate the quality of their material.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton, with splitting patterns and chemical shifts consistent with the 3'-chloro-4'-hydroxy substitution pattern.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the compound. A reversed-phase HPLC method with UV detection is typically employed to separate the main component from any starting material, by-products, or other impurities. The purity is determined by the area percentage of the main peak.
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Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound (170.59 g/mol ) and can help in identifying impurities by their mass-to-charge ratio.[2][3]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3′-氯-4′-羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2892-29-7 | 3'-Chloro-4'-hydroxyacetophenone - Moldb [moldb.com]
- 4. 3'-CHLORO-4'-HYDROXYACETOPHENONE | 2892-29-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. prepchem.com [prepchem.com]
- 6. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]
